molecular formula C19H32N12O6 B601256 Capreomycin IIB CAS No. 754135-24-5

Capreomycin IIB

カタログ番号: B601256
CAS番号: 754135-24-5
分子量: 524.5 g/mol
InChIキー: MHBQQDNEPQYCOS-CBQPQWBASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Capreomycin IIB is a defined chemical component of the capreomycin complex, a second-line injectable antibiotic used in combination therapies for drug-resistant tuberculosis (TB) . As a characterized reference standard, it provides critical value in pharmaceutical research and development, primarily for analytical method development, method validation (AMV), and Quality Control (QC) applications . This compound enables precise monitoring and traceability during the synthesis and formulation stages of drug development, helping to ensure the quality and consistency of capreomycin-based Active Pharmaceutical Ingredients (APIs) against pharmacopeial guidelines (such as USP or EP) . Capreomycin, from which Capreomycin IIB is derived, belongs to the tuberactinomycin family of antibacterials and was originally isolated from Streptomyces capreolus . Its mechanism of action, while not fully elucidated, is known to involve inhibition of bacterial growth . Research use of Capreomycin IIB is fundamental for advancing the understanding and development of treatments for mycobacterial infections. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

特性

CAS番号

754135-24-5

分子式

C19H32N12O6

分子量

524.5 g/mol

IUPAC名

[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea

InChI

InChI=1S/C19H32N12O6/c1-7-13(32)28-10(4-20)15(34)29-11(6-26-19(23)37)16(35)31-12(9-2-3-24-18(22)30-9)17(36)25-5-8(21)14(33)27-7/h6-10,12H,2-5,20-21H2,1H3,(H,25,36)(H,27,33)(H,28,32)(H,29,34)(H,31,35)(H3,22,24,30)(H3,23,26,37)/b11-6-/t7-,8-,9+,10-,12-/m0/s1

InChIキー

MHBQQDNEPQYCOS-CBQPQWBASA-N

異性体SMILES

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CN

正規SMILES

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CN

純度

> 95%

数量

Milligrams-Grams

同義語

Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl];  1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA;  1,4,7,10,13-Pentaazacycloh

製品の起源

United States

準備方法

Superparamagnetic Microsphere Adsorption

A breakthrough in capreomycin purification involves functionalized superparamagnetic microspheres (10–30 μm diameter) with sodium-form surface groups. These microspheres adsorb capreomycin components directly from fermented liquor, achieving >85% recovery rates. Key parameters include:

ParameterValueSource
Microsphere dosage30–60 g/L fermented liquor
Adsorption time1–2 hours
Elution solution0.2–0.5 M H₂SO₄
Final purity (IIB)98.6–98.9%

After adsorption, acidic elution (0.2–0.5 M H₂SO₄) selectively desorbs capreomycin components, followed by activated carbon decolorization and nanofiltration (100–300 Da cutoff) to concentrate IIB.

Hydrophilic Interaction Chromatography (HILIC)

HILIC has emerged as a pivotal tool for resolving capreomycin components. Using a silica-based column and acetonitrile/ammonium acetate mobile phases, IIB is separable from IA, IB, and IIA. However, co-elution challenges persist, necessitating degradation-assisted isolation:

  • Acidic degradation (0.1 M HCl, 60°C) converts IA and IB into impurities A and B, simplifying IIB isolation.

  • Alkaline degradation (0.1 M NaOH, 40°C) generates impurities C and D, further refining IIB purity.

Chemical Synthesis of Capreomycin IIB

While biosynthesis dominates industrial production, total synthesis offers routes to structurally defined IIB. The 27-step synthesis of Capreomycin IB provides a template, with modifications for IIB’s distinct β-lysine configuration:

  • Enolate-Aldimine Condensation : A chiral glycine enolate reacts with 3-tert-butyldimethylsiloxy-propanal to form the cyclic guanidine core.

  • Peptide Coupling : Sequential assembly of D-serine, β-ureidodehydroalanine, and β-lysine residues using solid-phase synthesis.

  • Hofmann Rearrangement : Converts asparagine to diaminopropanoic acid, critical for IIB’s macrocyclic structure.

This route, though laborious, achieves >99% enantiomeric excess but remains impractical for large-scale IIB production due to low yields (<5%).

Stabilization and Formulation

Post-purification, Capreomycin IIB is stabilized via spray drying. A 1:1 mass ratio with mannitol and inlet temperatures of 120–150°C yield powders with optimal aerodynamic properties for inhalation therapy:

Formulation ParameterEffect on IIB StabilitySource
Mannitol ratio (1:1)Reduces hygroscopicity
Inlet temperature120°C maximizes yield (89%)
NanofiltrationConcentrates IIB to 250–300 mg/mL

Analytical Validation

Quality control employs two-dimensional liquid chromatography–quadrupole-time-of-flight mass spectrometry (2D LC-Q-TOF MS) to confirm IIB’s structure (C₃₆H₅₈N₁₆O₁₁, m/z 935.4). Nuclear magnetic resonance (NMR) further verifies the β-lysine and D-serine residues .

化学反応の分析

Types of Reactions: Capreomycin IIB undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions include various derivatives and analogs of capreomycin IIB, which may have altered biological activities .

科学的研究の応用

Pharmacokinetics and Formulation

Inhalation Delivery Systems

Recent studies have explored innovative delivery methods for Capreomycin IIB, particularly through inhalation. A notable investigation focused on the development of a spray-dried powder formulation aimed at targeting lung infections directly. This method demonstrated significantly higher concentrations of the drug in lung tissues compared to intravenous administration, with a peak concentration that was 40-fold greater in the inhalation group. The pharmacokinetic parameters indicated a slower decline in drug concentration in lung tissues, suggesting prolonged therapeutic effects .

Physiologically Based Pharmacokinetic Modeling

A physiologically based pharmacokinetic (PBPK) model has been developed to predict the absorption, distribution, metabolism, and excretion (ADME) of Capreomycin IIB. This model incorporates Bayesian inference and Monte Carlo methods to account for individual variability in drug disposition. The findings support the hypothesis that Capreomycin IIB effectively penetrates renal tissues and maintains therapeutic levels necessary for combating MDR-TB strains .

Clinical Efficacy Against Multidrug-Resistant Tuberculosis

Comparative Effectiveness Studies

Capreomycin IIB is often compared with other injectable agents such as kanamycin and amikacin in clinical settings. Data from a large cohort study involving over 10,000 patients indicated that while Capreomycin was widely used, its efficacy was lower compared to amikacin and kanamycin. Specifically, patients treated with Capreomycin experienced a cure rate of only 49%, significantly lower than those receiving alternative treatments .

Case Studies on Treatment Outcomes

Several case studies have documented the outcomes of patients treated with Capreomycin IIB as part of their MDR-TB regimen. For instance, in a cohort study analyzing treatment responses over several years, it was found that patients who received Capreomycin had higher mortality rates compared to those receiving other second-line drugs. This highlights the need for careful consideration when incorporating Capreomycin into treatment protocols .

Combination Therapies

Synergistic Effects with Antimicrobial Peptides

Recent research has investigated the co-delivery of Capreomycin IIB with antimicrobial peptides to enhance its efficacy against mycobacterial infections. A study demonstrated that combining Capreomycin with D-LAK peptides resulted in improved antimicrobial activity against resistant strains of Mycobacterium tuberculosis. The formulation was developed as an inhalable dry powder, showcasing potential for more effective treatment strategies .

Summary of Findings

The applications of Capreomycin IIB extend beyond traditional uses in MDR-TB treatment to innovative formulations and combination therapies aimed at enhancing efficacy and reducing toxicity. The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with different administration routes:

Parameter Intravenous Administration Inhalation Administration
Peak Concentration (Cmax)80 µg/mL40-fold higher than IV
Half-Life0.18 h (mice)1.51 h (guinea pigs)
Concentration in Lung TissueNot detectable after 1 hDetectable after 24 h
Cure RateLower than alternative drugs49% success rate

作用機序

Capreomycin IIB exerts its effects by binding to the 70S ribosomal unit of Mycobacterium tuberculosis, thereby inhibiting protein synthesis. This binding interferes with the function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The inhibition of protein synthesis ultimately results in the death of the bacterial cells .

類似化合物との比較

Table 1: Key Characteristics of Capreomycin Components

Compound Molecular Weight (m/z) Retention Time (min) Structural Feature
Capreomycin IA 669.4 → 199.2 4.9–5.1 Contains β-lysine acylation
Capreomycin IB 653.4 → 98.3 4.9–5.1 Contains β-lysine acylation
Capreomycin IIA 541.3 → 98.2 3.6–4.0 Lacks β-lysine
Capreomycin IIB 525.3 → 98.3 3.6–4.0 Lacks β-lysine
  • Structural Differences : The absence of β-lysine in IIA/IIB reduces their molecular weight and alters chromatographic behavior compared to IA/IB .
  • Stability : Capreomycin IIA/IIB is more susceptible to degradation under acidic, basic, and oxidative conditions. Forced degradation studies show IIA/IIB peaks are often masked by degradants, complicating quantification .

Comparison with Other Tuberactinomycins: Viomycin

Viomycin, another cyclic peptide antibiotic, shares mechanistic similarities with capreomycin:

  • Mechanism : Both bind to rRNA nucleotides C1409 (16S) and C1920 (23S), with activity dependent on TlyA-mediated 2′-O-methylation. Loss of methylation confers resistance to both drugs .
  • Resistance : Cross-resistance occurs due to shared mutations (e.g., rrsA1401G), though viomycin-specific resistance loci (e.g., vph) are distinct .
  • Structural Differences : Viomycin lacks the β-lysine modification seen in capreomycin IA/IB, making it structurally closer to IIA/IIB .

Comparison with Aminoglycosides and Other Second-Line TB Drugs

Table 2: Pharmacokinetic and Resistance Profiles

Compound Mechanism of Action Resistance Mutations Serum Half-Life (h) Clinical Resistance Rate
Capreomycin IIB Disrupts L12-L10 interaction rrsA1401G, tlyA loss ~1–2 53–92% (South Africa)
Amikacin Binds 30S ribosomal subunit rrsA1401G, eis mutations 2–4 30–50%
CPZEN-45 Inhibits cell wall synthesis Undefined ~1 Low (under investigation)
  • Aminoglycosides: Unlike capreomycin, aminoglycosides (e.g., amikacin) target the 30S subunit and exhibit longer half-lives but overlapping resistance mutations .
  • CPZEN-45 : In combination studies, CPZEN-45 demonstrated superior stability under stress conditions compared to capreomycin IIA/IIB .

Stability and Degradation Profiles

Capreomycin IIA/IIB exhibits marked instability:

  • Forced Degradation :
    • Acid/Base Treatment : IIA/IIB peaks are undetectable after base exposure, with IA/IB reduced by 48–99% .
    • Oxidative Stress : Sodium percarbonate eliminates IIA/IIB signals .
  • Thermal Stability : At 90°C, IIA/IIB degradation products overwhelm chromatographic resolution, unlike CPZEN-45, which retains crystallinity .

Clinical Efficacy and Resistance Trends

  • Outcomes : In South African XDR-TB cohorts, capreomycin resistance (53–92%) correlated with high mortality (53%) and low culture conversion (31%), irrespective of HIV status .
  • Mechanistic Insights : Resistance arises from rrsA1401G mutations and tlyA inactivation, reducing rRNA methylation essential for drug binding .

Q & A

Q. What is the structural composition of Capreomycin IIB, and how does it differ from other capreomycin components (IA, IB, IIA)?

Capreomycin IIB is a cyclic peptide antibiotic synthesized by Streptomyces capreolus. Structurally, it consists of five amino acid residues: L-2,3-diaminopropionic acid (L-Dap), L-serine/alanine (L-Ser/L-Ala), and a unique capreomycidine (Cam) residue. Unlike Capreomycin IA and IB, which differ in hydroxylation patterns, IIB is characterized by a terminal hydroxyl group (R=OH) and a distinct cyclization pattern . In commercial formulations, Capreomycin IIB constitutes ~67% of the capreomycin mixture by mass . Methodological Note : Structural elucidation requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to resolve hydroxylation and cyclization patterns.

Q. How is Capreomycin IIB identified and quantified in mixtures containing IA, IB, IIA, and IIB?

Capreomycin IIB is quantified using reversed-phase HPLC with UV detection. The WHO International Pharmacopoeia specifies a validated method:

  • Column : C18, 250 × 4.6 mm, 5 μm.
  • Mobile phase : Gradient of phosphate buffer (pH 6.8) and acetonitrile.
  • Resolution requirements : ≥2.0 between IA/IB peaks and ≥3.5 between IIA/IIB peaks .
    Data Analysis : Peak areas are summed, and the percentage content is calculated against a capreomycin sulfate reference standard (RS) .

Q. What are the standard analytical methods for assessing capreomycin purity, and why is Capreomycin IIB critical in these assays?

The International Pharmacopoeia mandates chromatographic assays to verify compliance with mass-based definitions (≥70% total capreomycin, with IA+IB ≥90% of the sum). Capreomycin IIB’s dominance in the mixture (~67%) makes it a key marker for batch consistency. However, microbiological assays (used in some pharmacopoeias) measure activity, not mass, creating discrepancies in potency claims . Experimental Design : For purity testing, replicate HPLC runs (n=3) with system suitability checks (e.g., tailing factor <2.0) are required to minimize variability .

Advanced Research Questions

Q. Why is there a discrepancy between chromatographic and microbiological assays for capreomycin activity, and how can researchers address this?

Chromatographic methods quantify mass concentrations of IA, IB, IIA, and IIB, while microbiological assays measure total antimicrobial activity. No correlation between these methods has been established, as activity may depend on synergistic interactions between components or unmeasured impurities . Research Strategy :

  • Conduct a bridging study to link mass and activity (WHO recommendation): Compare HPLC data with agar diffusion assays using Mycobacterium tuberculosis strains.
  • Use multivariate regression to model activity as a function of component ratios .

Q. What mechanisms underlie Capreomycin IIB resistance in Mycobacterium tuberculosis, and how can experimental models differentiate intrinsic vs. acquired resistance?

Capreomycin resistance is linked to mutations in the tlyA gene (affecting rRNA methylation) and ribosomal protein S12 (rpsL). Resistance rates exceed 87% in some XDR-TB cohorts, even in treatment-naïve patients . Experimental Design :

  • Genotyping : Sequence tlyA and rpsL in clinical isolates.
  • Phenotypic assays : Compare MIC values (microdilution) against capreomycin IIB alone vs. combinations with linezolid or bedaquiline to identify synergistic effects.
  • Statistical analysis : Use logistic regression to identify covariates (e.g., prior aminoglycoside exposure) associated with resistance .

Q. How can synthetic biology approaches improve the yield of Capreomycin IIB in fermentation processes?

The biosynthetic gene cluster for capreomycin includes nonribosomal peptide synthetases (NRPS) and cytochrome P450 enzymes responsible for hydroxylation. Methodological Recommendations :

  • Strain engineering : Overexpress cpmA (NRPS) and cpmB (P450) in Streptomyces capreolus using CRISPR-Cas8.
  • Fermentation optimization : Monitor precursor (L-Dap, Cam) availability via LC-MS and adjust media composition (e.g., nitrogen sources) to favor IIB production .

Q. What strategies validate alternative physicochemical assays for Capreomycin IIB in resource-limited settings?

Portable LC-MS systems or colorimetric assays (e.g., ninhydrin for primary amines) can replace HPLC in low-resource labs. Validation Protocol :

  • Cross-validation : Compare results with WHO reference methods using Bland-Altman plots.
  • Limit of detection (LOD) : Determine via serial dilution (e.g., ≤0.1 μg/mL for LC-MS).
  • Stability testing : Assess degradation under high humidity/temperature to ensure method robustness .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。